7-Chlorocinnolin-4-amine
CAS No.:
Cat. No.: VC17468798
Molecular Formula: C8H6ClN3
Molecular Weight: 179.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3 |
|---|---|
| Molecular Weight | 179.60 g/mol |
| IUPAC Name | 7-chlorocinnolin-4-amine |
| Standard InChI | InChI=1S/C8H6ClN3/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H,(H2,10,12) |
| Standard InChI Key | QCANXZCMQFTPAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=NC=C2N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
7-Chlorocinnolin-4-amine (IUPAC name: 7-chloroquinolin-4-amine) has the molecular formula , with a molecular weight of 178.62 g/mol . Its structure consists of a quinoline ring system fused with a benzene ring, featuring:
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A chlorine atom at position 7
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An amino group (-NH) at position 4
The compound's aromatic system enables resonance stabilization, while the electron-withdrawing chlorine and electron-donating amino group create distinct electronic properties.
Physicochemical Properties
Key physical parameters include:
| Property | Value |
|---|---|
| Melting Point | 150–152.5°C |
| Boiling Point (predicted) | 366.8 ± 27.0°C |
| Density (predicted) | 1.363 ± 0.06 g/cm³ |
| pKa | 7.49 ± 0.50 |
| Solubility | <1 μM in aqueous solutions |
The compound exists as an off-white crystalline solid under standard conditions and requires inert gas storage (nitrogen/argon) at 2–8°C for long-term stability .
Synthetic Methodologies
Primary Synthesis Route
The most documented synthesis involves reductive dehydrohalogenation of 7-chloro-4-hydrazinoquinoline :
Reagents:
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7-Chloro-4-hydrazinoquinoline
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Sodium borohydride (NaBH)
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Nickel(II) chloride hexahydrate (NiCl·6HO)
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Methanol solvent
Procedure:
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Suspend 7-chloro-4-hydrazinoquinoline (1.67 g, 8.6 mmol) and NiCl·6HO (2.00 g, 8.6 mmol) in methanol (33 mL)
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Gradually add NaBH (0.98 g, 25.8 mmol) under vigorous stirring
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React overnight at room temperature
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Filter through celite, dilute with water, and extract with ethyl acetate
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Dry organic layer (MgSO) and concentrate under reduced pressure
Yield: 72% (1.09 g)
Melting Point: 143–147°C (literature value: 147–148°C)
Pharmacological Applications
Antimalarial Mechanism
The compound inhibits β-hematin formation by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), a critical process in Plasmodium species' hemoglobin digestion . This mechanism parallels chloroquine's action but with distinct binding kinetics due to its substituted quinoline structure.
Structural Derivatives and Modifications
Piperazine-Linked Dimers
NSC129790 (CID 31776), a dimeric derivative, demonstrates enhanced pharmacokinetic profiles:
Metal Complexation
Copper(II) complexes with [(7-chloroquinolin-4-yl)amino]acetophenone derivatives show:
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Enhanced stability in physiological conditions
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Modified redox properties influencing antineoplastic activity
Analytical Characterization
Spectroscopic Data
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H NMR (DMSO-d): δ 8.65 (d, J=5.4 Hz, 1H), 8.12 (d, J=2.1 Hz, 1H), 7.92 (dd, J=8.9, 2.1 Hz, 1H), 7.49 (d, J=8.9 Hz, 1H), 6.62 (d, J=5.4 Hz, 1H), 5.21 (s, 2H)
Chromatographic Behavior
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